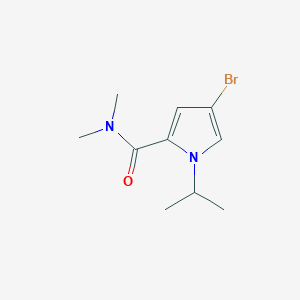![molecular formula C12H14ClNO4S B7557006 2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557006.png)
2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid, also known as CPMAA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. CPMAA is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to have analgesic and anti-inflammatory properties. In
Wirkmechanismus
2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid works by inhibiting the activity of the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are signaling molecules that play a role in inflammation and pain. By inhibiting COX activity, 2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has been shown to have analgesic and anti-inflammatory effects in animal models. It has also been shown to reduce fever and to have a protective effect on the gastric mucosa. 2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has a relatively short half-life and is rapidly metabolized in the liver. It is excreted primarily in the urine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid is its high purity and yield, making it a viable compound for scientific research. It has also been shown to have a relatively low toxicity in animal models. However, 2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has a short half-life, which may limit its usefulness in certain experiments. It is also important to note that 2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid is a synthetic compound and may not accurately reflect the effects of naturally occurring compounds in the body.
Zukünftige Richtungen
There are several potential future directions for research involving 2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid. One area of interest is the development of new therapies for pain and inflammation based on the mechanism of action of 2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid. 2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid may also be studied for its potential use in treating other inflammatory diseases. Additionally, further research may be conducted to investigate the effects of 2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid on other physiological systems, such as the cardiovascular system.
Synthesemethoden
The synthesis of 2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid involves the reaction of 4-chlorobenzenesulfonyl chloride with cyclopropylmethylamine, followed by the addition of sodium hydroxide and acetic acid. The resulting product is purified through recrystallization to obtain 2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid in its pure form. The synthesis of 2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has been optimized to produce high yields and purity, making it a viable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has been shown to have potential applications in scientific research due to its analgesic and anti-inflammatory properties. It has been used in studies to investigate the mechanism of action of NSAIDs and to develop new therapies for pain and inflammation. 2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has also been studied for its potential use in treating inflammatory diseases such as arthritis and colitis.
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4S/c13-10-3-5-11(6-4-10)19(17,18)14(8-12(15)16)7-9-1-2-9/h3-6,9H,1-2,7-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBCACWFLXYSSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide](/img/structure/B7556946.png)
![N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B7556951.png)
![2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556955.png)
![2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556958.png)
![2-[Cyclopropylmethyl-(2-methylfuran-3-carbonyl)amino]acetic acid](/img/structure/B7556959.png)
![2-[Benzenesulfonyl(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556969.png)
![2-[(4-Chloro-2-methylphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556974.png)
![2-[Cyclopropylmethyl-(3-fluoro-4-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7556977.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methylpentanoic acid](/img/structure/B7556981.png)
![2-[Cyclopropylmethyl-(2-pyridin-4-ylacetyl)amino]acetic acid](/img/structure/B7556984.png)
![2-[Cyclopropylmethyl-(4-ethylbenzoyl)amino]acetic acid](/img/structure/B7556999.png)